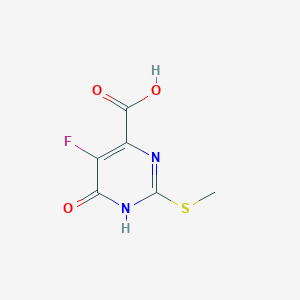
(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester is a complex organic compound characterized by the presence of a pyrrolidine ring, a carbamic acid ester, and a benzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common approach is the construction of the pyrrolidine ring followed by functionalization to introduce the carbamic acid ester and benzyl groups.
Pyrrolidine Ring Construction: The pyrrolidine ring can be synthesized through various methods, including reductive amination of 1-methyl-3-pyrrolidinol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted benzyl esters.
Aplicaciones Científicas De Investigación
(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity towards these targets . The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-pyrrolidinol: Shares the pyrrolidine ring structure but lacks the carbamic acid ester and benzyl groups.
N-Methyl-3-hydroxypyrrolidine: Similar in structure but differs in functional groups.
Uniqueness
(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a valuable compound in medicinal chemistry and drug discovery .
Propiedades
Número CAS |
675602-77-4 |
|---|---|
Fórmula molecular |
C19H30N2O2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
benzyl N-methyl-N-(4-methyl-1-pyrrolidin-1-ylpentan-2-yl)carbamate |
InChI |
InChI=1S/C19H30N2O2/c1-16(2)13-18(14-21-11-7-8-12-21)20(3)19(22)23-15-17-9-5-4-6-10-17/h4-6,9-10,16,18H,7-8,11-15H2,1-3H3 |
Clave InChI |
QKKDLYIXBVOROA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 |
SMILES isomérico |
CC(C)C[C@@H](CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)CC(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo)] bis[N-(2-ethoxyphenyl)3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1498428.png)
![tert-butyl (NE)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate](/img/structure/B1498431.png)








